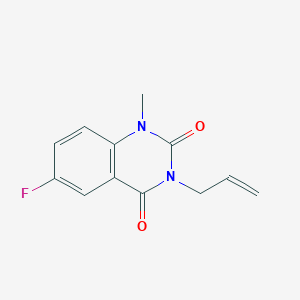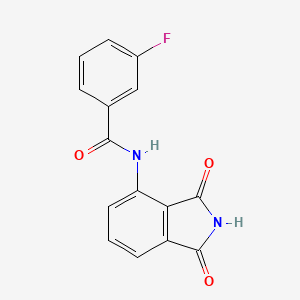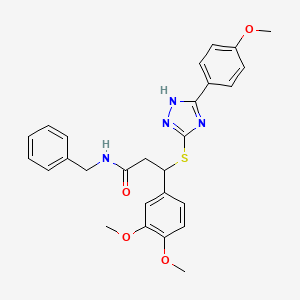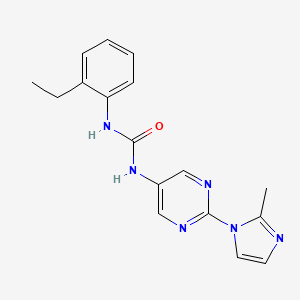![molecular formula C15H16N4O B2598326 1-(4-methylphenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 2097935-78-7](/img/structure/B2598326.png)
1-(4-methylphenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one, also known as MPDP, is a chemical compound that has been of interest in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
A study by Sayed et al. (2002) demonstrates the use of similar pyrazolo[3,4-d]pyridazin derivatives as key intermediates for synthesizing a wide range of pyridazinones and pyridazine-6-imines. These compounds are critical for developing new pharmaceuticals due to their versatile biological activities (Sayed, Khalil, Ahmed, & Raslan, 2002).
Antimicrobial and Antioxidant Activities
Flefel et al. (2018) reported on the synthesis of novel pyridine and fused pyridine derivatives, starting from compounds with a similar structure to 1-(4-methylphenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one. These compounds exhibited antimicrobial and antioxidant activities, demonstrating their potential in medical applications (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Antimicrobial Properties
Akbas and Berber (2005) synthesized new pyrazolo[3,4-d]pyridazin derivatives, demonstrating their significant antimicrobial activities against a range of Gram-negative and Gram-positive bacteria as well as fungi. This research suggests the potential of such derivatives, including the subject compound, in developing new antimicrobial agents (Akbas & Berber, 2005).
Pharmaceutical Development
Bhat et al. (2016) focused on synthesizing 1,2,3-triazolyl pyrazole derivatives through a Vilsmeier–Haack reaction approach, starting from compounds structurally similar to the subject molecule. These derivatives were screened for their antimicrobial activities, highlighting the compound's importance in the development of pharmaceuticals with potential applications in treating bacterial infections (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Propriétés
IUPAC Name |
1-(4-methylphenyl)-4-propan-2-yl-6H-pyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-9(2)13-12-8-16-19(14(12)15(20)18-17-13)11-6-4-10(3)5-7-11/h4-9H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACYUZKSABZATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NNC3=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-1-[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2598243.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2598245.png)

![9-(2-methoxyphenyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2598250.png)


![2-cyclopropyl-6-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B2598253.png)


![Tert-butyl 4-{[cyclopropyl(ethyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2598258.png)



![N-[2-(adamantan-1-yl)ethyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide](/img/structure/B2598266.png)